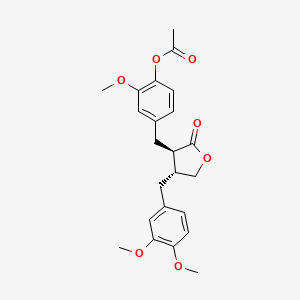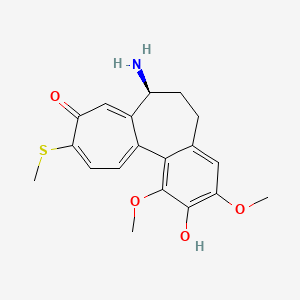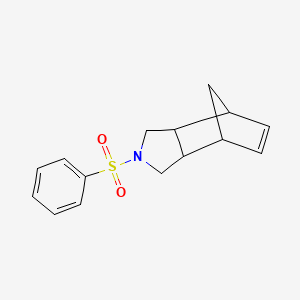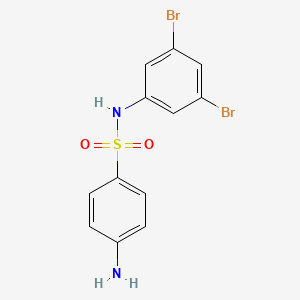
3',5'-Dibromosulfanilanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dibromosulfanilanilide is a chemical compound known for its antibacterial properties. It is a derivative of sulfanilamide, where the hydrogen atoms at the 3’ and 5’ positions of the benzene ring are replaced by bromine atoms. This compound has been studied for its potential therapeutic applications, particularly in the treatment of bacterial infections .
Métodos De Preparación
The synthesis of 3’,5’-Dibromosulfanilanilide typically involves the bromination of sulfanilamide. One common method includes the use of bromine in an acidic medium to achieve the desired substitution on the benzene ring. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective bromination at the 3’ and 5’ positions .
For industrial production, the process may involve the use of more efficient and scalable methods. For example, the preparation of high-purity 2-amino-3,5-dibromobenzaldehyde, a precursor to 3’,5’-Dibromosulfanilanilide, can be achieved through a series of steps including catalytic hydrogenation, oxidation-reduction, and bromination .
Análisis De Reacciones Químicas
3’,5’-Dibromosulfanilanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3’,5’-Dibromosulfanilanilide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Mecanismo De Acción
The antibacterial activity of 3’,5’-Dibromosulfanilanilide is believed to be due to its ability to inhibit the synthesis of folic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, the compound effectively prevents the bacteria from synthesizing the folic acid necessary for their growth and replication .
Comparación Con Compuestos Similares
3’,5’-Dibromosulfanilanilide can be compared with other sulfanilamide derivatives such as:
Sulfanilamide: The parent compound, which lacks the bromine substitutions.
Sulfathiazole: Another sulfanilamide derivative with a thiazole ring.
Sulfadiazine: A derivative with a pyrimidine ring.
The uniqueness of 3’,5’-Dibromosulfanilanilide lies in its bromine substitutions, which enhance its antibacterial properties compared to the parent compound .
Propiedades
Número CAS |
5438-94-8 |
|---|---|
Fórmula molecular |
C12H10Br2N2O2S |
Peso molecular |
406.09 g/mol |
Nombre IUPAC |
4-amino-N-(3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 |
Clave InChI |
CMPLBWGAIBCXTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
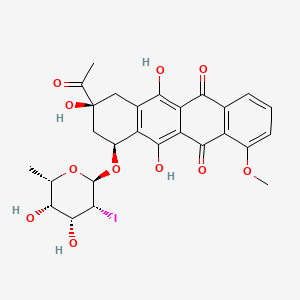
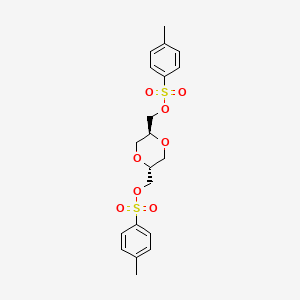
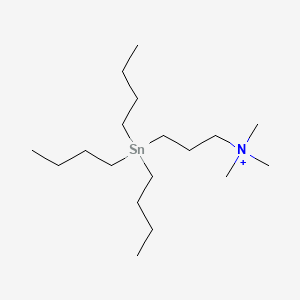
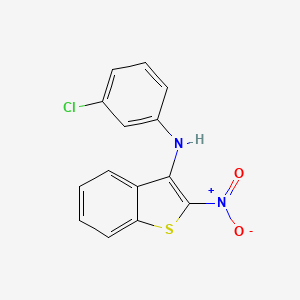

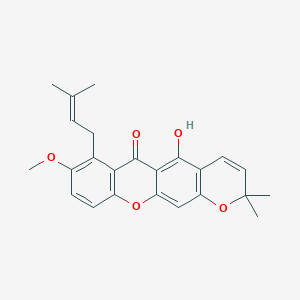
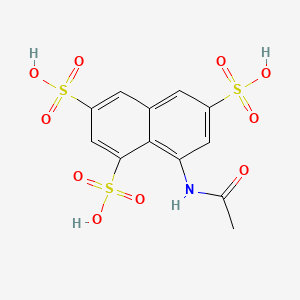
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
